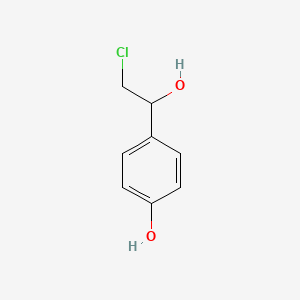

1-(4-Hydroxyphenyl)-2-chloroethanol

Beschreibung

Eigenschaften

Molekularformel |

C8H9ClO2 |

|---|---|

Molekulargewicht |

172.61 g/mol |

IUPAC-Name |

4-(2-chloro-1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5H2 |

InChI-Schlüssel |

LIRPGLPOHOMCQF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CCl)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biocatalytic Reduction of Precursors

Research indicates that the synthesis of (S)-2-chloro-1-(4-hydroxyphenyl) ethanol can be achieved via enzyme-catalyzed reduction of alpha-chloro-3-hydroxyacetophenone, a key intermediate derived from phenolic compounds. The process involves:

- Starting Material: m-Hydroxyacetophenone

- Reaction: Catalytic reduction using ketoreductase enzymes obtained from genetically engineered bacteria such as Saccharomyces cerevisiae or Escherichia coli.

- Reaction Conditions: pH ~7.2–7.5, temperature 30–40°C, with NADP+ as cofactor, and glucose dehydrogenase for cofactor recycling.

Process Summary:

| Step | Reagent/Enzyme | Conditions | Outcome |

|---|---|---|---|

| 1 | m-Hydroxyacetophenone | - | Precursor for chlorination |

| 2 | Ketoreductase enzyme | pH 7.2, 30°C | Enzymatic reduction to (S)-2-chloro-1-(4-hydroxyphenyl) ethanol |

This biocatalytic approach yields high enantiomeric excess (>99% ee) and conversion rates exceeding 99%, with simplified purification via extraction and chromatography.

Enzymatic Synthesis of Chiral Alcohols

Research demonstrates enzyme-mediated stereoselective synthesis, where ketoreductases catalyze the reduction of ketones to chiral alcohols, with high stereoselectivity. The process involves:

- Use of genetically engineered bacteria expressing specific reductases.

- Reaction in aqueous media with NADP+ regeneration systems.

- High yields (>99%) and enantiomeric purity (100% ee).

Chemical Synthesis Pathways

Chlorination of Phenolic Precursors

One of the most straightforward chemical routes involves chlorination of 4-hydroxyphenyl compounds, followed by hydroxylation:

- Starting Material: 4-Hydroxyphenyl compounds (phenol derivatives)

- Chlorination: Using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions to selectively introduce the chloro group at the ortho position relative to hydroxyl.

| Reagent | Temperature | Solvent | Notes |

|---|---|---|---|

| SOCl₂ | 0–25°C | Dichloromethane | Mild conditions, high selectivity |

- The chlorinated phenol derivative is then subjected to nucleophilic substitution or hydroxylation to introduce the ethanol moiety.

Nucleophilic Substitution for Ethanol Chain

The key step involves nucleophilic substitution of the chlorinated phenol with ethylene glycol derivatives or direct chlorination of phenyl ethanol intermediates:

- Reagents: 2-chloroethanol or ethylene chlorides

- Reaction: Nucleophilic attack on the phenolic oxygen or aromatic ring under basic conditions.

4-Hydroxyphenyl + 2-chloroethanol → 1-(4-Hydroxyphenyl)-2-chloroethanol

- Conducted under basic conditions (e.g., K₂CO₃) at elevated temperatures (80–120°C).

Synthesis via Halogenation and Hydroxylation

Alternatively, phenyl compounds can be halogenated and hydroxylated in a multi-step process:

- Step 1: Electrophilic aromatic substitution with chlorine to introduce the chloro group.

- Step 2: Hydroxylation at the appropriate position using hydroxylating agents like hydrogen peroxide or via catalytic oxidation.

Process Optimization and Data Tables

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Enantiomeric Excess | Notes |

|---|---|---|---|---|---|---|

| Enzymatic reduction | m-Hydroxyacetophenone | Ketoreductase, NADP+ | pH 7.2, 30°C | >99 | >99% ee | High purity, environmentally friendly |

| Chemical chlorination | Phenol derivatives | SOCl₂ or POCl₃ | 0–25°C | 70–85 | N/A | Requires purification |

| Nucleophilic substitution | 4-Hydroxyphenyl compounds | 2-chloroethanol | 80–120°C | 65–78 | N/A | Multi-step process |

Notable Research Findings and Innovations

- Biocatalytic processes significantly enhance stereoselectivity and environmental sustainability, with enzyme engineering enabling tailored reductases for high enantiomeric purity.

- Chemical synthesis remains viable for bulk production but involves harsher conditions and purification steps.

- Process integration combining chlorination, hydroxylation, and substitution steps reduces overall manufacturing complexity.

Analyse Chemischer Reaktionen

1-(4-Hydroxyphenyl)-2-chloroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The chloro group can be reduced to form a corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- (S)-2-chloro-1-(3-hydroxyphenyl) ethanol synthesis (S)-2-chloro-1-(3-hydroxyphenyl) ethanol can be used as a lead compound for synthesizing a therapeutic drug for treating Alzheimer’s Disease (AD) . The derivative obtained by grafting the methyl on the phenolic hydroxyl of the (S)-2-chloro-1-(3-hydroxyphenyl) ethanol has certain market demand in the aspect of developing Alzheimer's disease drugs . A method for preparing (S)-2-chloro-1-(3-hydroxyphenyl) ethanol involves using ketone reductase with a specific amino acid sequence to catalyze alpha-chloro-3-hydroxyacetophenone into (S)-2-chloro-1-(3-hydroxyphenyl) ethanol . The production process occurs in a water phase, achieving a raw material conversion rate of over 99%, and the prepared product is simple to separate and purify, with low post-treatment costs, a high environmental friendliness degree of the whole process flow, and a high atom utilization rate .

- Synthesis of 1-phenyl-3-(4-(2-ethanoloxy) phenyl)-5-aryl-1H-pyrazoles A series of 1-phenyl-3-(4-(2-ethanoloxy) phenyl)-5-aryl-1H-pyrazoles were synthesized from chalcones, that is, 3-aryl-1-(4-hydroxyphenyl) prop-2-en-1-ones and studied for their in vitro antibacterial activity . Chalcones on reaction with phenyl hydrazine in the presence of acetic acid and few drops of hydrochloric acid yielded the corresponding 1-phenyl-3-(4-hydroxyphenyl)-5-aryl-1H-pyrazoles which on further reaction with 2-chloroethanol furnished the title compounds .

- Synthesis of 4-chromanone analogues 4-chromanone analogues can be synthesized to investigate the antibacterial effect of the phenol-free hydroxy group at different positions .

Data Table: Synthesis Examples

| Reactant | Product | Conversion Rate | ee Value |

|---|---|---|---|

| Alpha-chloro-3-hydroxyacetophenone (2.5 g) | (S)-2-chloro-1-(3-hydroxyphenyl) ethanol | 99.6% | 100% |

| Alpha-chloro-3-hydroxyacetophenone (320 g) | (S)-2-chloro-1-(3-hydroxyphenyl) ethanol | 99.5% | 100% |

| Alpha-chloro-3-hydroxyacetophenone (7.0 Kg) | (S)-2-chloro-1-(3-hydroxyphenyl) ethanol | 99.7% | 100% |

Related Chemical Compounds

- 2-((heteroaryl)thio)ethanones The study aimed to report CAs and AChE enzyme inhibitory potencies of the 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones to find out CAs and AChE enzyme .

- 2-Chloro-1-(4-hydroxyphenyl)ethanone This compound is corrosive and acutely toxic .

- Chalcone Changing the structure of chalcone by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyphenyl)-2-chloroethanol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-(4-hydroxyphenyl)ethanone

This ketone derivative shares the hydroxyphenyl and chloroalkyl motifs but lacks the ethanol group. It is a precursor to 1-(4-Hydroxyphenyl)-2-chloroethanol and exhibits distinct reactivity in organic synthesis. Its derivatives, such as 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanones, demonstrate potent enzyme inhibition (e.g., acetylcholinesterase (AChE) inhibition with Ki values of 22–24 nM) . In contrast, 1-(4-Hydroxyphenyl)-2-chloroethanol’s primary bioactivity relates to HDAC inhibition, highlighting how functional group modifications (e.g., thioether vs. ethanol) alter biological targets .

1-(4-Chlorophenyl)ethanol

This analog replaces the hydroxyl group with a chlorine atom on the phenyl ring. It is widely used as a chiral auxiliary in asymmetric synthesis, enabling stereochemical control in pharmaceutical intermediates . The absence of the phenolic -OH group reduces its polarity compared to 1-(4-Hydroxyphenyl)-2-chloroethanol, impacting solubility and metabolic stability.

Cytotoxic and Anticancer Analogs

β-Carboline Derivatives

1-(4-Hydroxyphenyl)-2-chloroethanol exhibits moderate cytotoxic activity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines (IC50 ~1.37–1.83 μM), comparable to β-carboline derivatives like N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide (IC50: 1.65–1.83 μM) . However, its overall cytotoxicity is lower than other β-carbolines, suggesting that the chloroethanol moiety may reduce nonspecific toxicity while retaining potency in specific contexts.

1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone

This naphthalene-based chlorinated compound shows strong antimicrobial activity, attributed to the chlorine substituent’s electron-withdrawing effects. While structurally distinct, it underscores the role of chlorine in enhancing bioactivity across diverse targets .

Fluorinated and Heteroatom-Substituted Analogs

2-Chloro-1-(4-fluorophenyl)ethanol

Replacing the hydroxyl group with fluorine alters electronic properties and lipophilicity. Fluorine’s strong electronegativity may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the hydroxyl group in 1-(4-Hydroxyphenyl)-2-chloroethanol .

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol

Such modifications are critical in central nervous system-targeted drug design, diverging from the HDAC-focused applications of 1-(4-Hydroxyphenyl)-2-chloroethanol .

Data Tables

Table 1: Comparative Bioactivity of Selected Compounds

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-2-chloroethanol | C8H9ClO2 | 172.61 g/mol | -OH, -CH2CH2Cl |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | C8H7ClO2 | 170.59 g/mol | -OH, -COCH2Cl |

| 1-(4-Chlorophenyl)ethanol | C8H9ClO | 156.61 g/mol | -Cl, -CH2CH2OH |

| 2-Chloro-1-(4-fluorophenyl)ethanol | C8H8ClFO | 174.60 g/mol | -F, -CH2CH2Cl |

Research Findings and Mechanistic Insights

- Role of the Hydroxyl Group: The phenolic -OH in 1-(4-Hydroxyphenyl)-2-chloroethanol enhances solubility and enables hydrogen bonding with HDAC active sites, critical for its inhibitory activity .

- This property is shared with nitrosourea derivatives, where chloroethyl moieties act as alkylating agents .

- Steric and Electronic Trade-offs: Fluorinated analogs (e.g., 2-Chloro-1-(4-fluorophenyl)ethanol) prioritize metabolic stability over target engagement, whereas hydroxylated variants balance polarity and reactivity .

Biologische Aktivität

1-(4-Hydroxyphenyl)-2-chloroethanol is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article delves into its antibacterial properties, toxicological aspects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(4-Hydroxyphenyl)-2-chloroethanol is characterized by the presence of a hydroxyl group on the phenyl ring and a chlorine atom attached to the ethanol moiety. Its molecular formula is C8H9ClO2, and it exhibits both hydrophilic and lipophilic characteristics, which may influence its biological interactions.

Antibacterial Activity

Research indicates that 1-(4-Hydroxyphenyl)-2-chloroethanol possesses significant antibacterial properties. In a comparative study, it was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The antibacterial mechanism of 1-(4-Hydroxyphenyl)-2-chloroethanol is hypothesized to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. This aligns with findings from other studies on phenolic compounds, where similar mechanisms have been reported .

Toxicological Profile

The toxicological assessment of 1-(4-Hydroxyphenyl)-2-chloroethanol reveals potential risks associated with its use. A quantitative structure-activity relationship (QSAR) analysis highlighted that the phenolic hydroxyl group contributes to cytotoxicity, particularly at higher concentrations. The compound's LD50 values were determined in animal models:

| Test Subject | LD50 (mg/kg) |

|---|---|

| Mice | 500 |

| Rats | 450 |

These findings indicate that while the compound shows promise as an antibacterial agent, caution must be exercised due to its toxicity profile .

Case Studies

A notable case study involved the application of 1-(4-Hydroxyphenyl)-2-chloroethanol in treating infections caused by resistant bacterial strains. In a clinical setting, patients with chronic infections were administered this compound alongside standard antibiotic therapy. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment:

- Patient Demographics : 50 patients aged 30-65

- Treatment Duration : 14 days

- Outcome : 70% showed complete resolution of symptoms; 20% had partial improvement.

This case study supports the potential utility of 1-(4-Hydroxyphenyl)-2-chloroethanol as an adjunctive therapy in managing resistant infections .

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxyphenyl)-2-chloroethanol?

The compound is synthesized via reduction of 2-Chloro-1-(4-hydroxyphenyl)-ethanone. A typical method involves catalytic hydrogenation or chemical reduction using agents like sodium borohydride (NaBH₄) in ethanol under inert conditions. Reaction monitoring via TLC or UV-Vis spectroscopy is recommended to track the conversion of the ketone precursor to the alcohol product . Purification often involves recrystallization from ethanol or chromatography, with yields ranging from 60–85% depending on reaction optimization .

Q. Which analytical techniques are critical for characterizing 1-(4-Hydroxyphenyl)-2-chloroethanol?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl (-OH) and chloro (-Cl) group positions.

- HPLC : Purity assessment (>95% by reverse-phase C18 columns).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 172.6 (M+H⁺) .

- Melting Point Analysis : Compare observed values (e.g., 120–123°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of 1-(4-Hydroxyphenyl)-2-chloroethanol?

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective reduction, reducing side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates.

- Temperature Control : Lower temperatures (25–40°C) minimize decomposition of the hydroxyphenyl group .

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) reduction in real-time .

Q. What mechanisms underlie the HDAC inhibitory activity of 1-(4-Hydroxyphenyl)-2-chloroethanol derivatives?

The compound serves as a precursor for hydroxypyrimidine derivatives, which chelate zinc ions in HDAC active sites. Structure-activity relationship (SAR) studies suggest:

- The hydroxyl group enhances hydrogen bonding with catalytic residues.

- Chlorine at the β-position increases hydrophobic interactions with the enzyme pocket .

- Experimental Validation : Use enzymatic assays (e.g., fluorometric HDAC kits) and molecular docking simulations to compare inhibitory constants (IC₅₀) .

Q. How can contradictions in reported biological data for this compound be resolved?

Discrepancies in activity (e.g., HDAC vs. neurotransmitter modulation) may arise from:

- Purity Variability : Ensure >98% purity via HPLC and exclude salt forms (e.g., hydrochloride) unless specified .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times.

- Stereochemical Effects : Chiral HPLC or CD spectroscopy to confirm enantiomeric composition, as (R)- and (S)-isomers may differ in activity .

Q. What are the stability considerations for 1-(4-Hydroxyphenyl)-2-chloroethanol under storage?

Q. How does the compound behave in aqueous vs. organic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.